(3r,5r,7r)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)adamantane-1-carboxamide
Beschreibung
(3R,5R,7R)-N-(3,3,5-Trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)adamantane-1-carboxamide is a synthetic small molecule characterized by a rigid adamantane scaffold linked to a substituted benzo[b][1,4]oxazepin ring system. Key structural features include:
- Adamantane-1-carboxamide group: Provides steric bulk and resistance to oxidative degradation .
- Benzo[b][1,4]oxazepin ring: A seven-membered heterocycle with 3,3,5-trimethyl and 4-oxo substituents, influencing conformational rigidity and electronic properties.
- Stereochemistry: The (3R,5R,7R) configuration ensures spatial orientation critical for binding specificity .
This compound is hypothesized to exhibit pharmacological activity based on structural analogs targeting enzymes or receptors in neurological or metabolic pathways .
Eigenschaften
IUPAC Name |
N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3/c1-22(2)13-28-19-5-4-17(9-18(19)25(3)21(22)27)24-20(26)23-10-14-6-15(11-23)8-16(7-14)12-23/h4-5,9,14-16H,6-8,10-13H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTUBEQLGUKGBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4)N(C1=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (3r,5r,7r)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)adamantane-1-carboxamide , with the CAS number 921586-40-5, is a synthetic derivative that has garnered attention for its potential biological activities. Its complex structure suggests possible interactions with biological targets that could lead to therapeutic applications.
Chemical Structure
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C₁₈H₃₁N₃O₂
- Molecular Weight : 303.46 g/mol
- Key Functional Groups :
- Adamantane core
- Oxazepine ring
- Carboxamide group
Anticancer Activity
Recent studies have explored the anticancer properties of this compound. A significant focus has been on its cytotoxic effects against various cancer cell lines. The following table summarizes findings from key studies:
The compound exhibited moderate cytotoxicity against the HL-60 and HCT-8 cell lines but showed limited activity against MDA-MB-435 and SF295. Notably, the presence of polar functional groups such as hydroxyl (OH) was associated with increased bioactivity.
The proposed mechanism of action involves the inhibition of key cellular pathways that regulate proliferation and apoptosis in cancer cells. The oxazepine moiety may interact with specific receptors or enzymes involved in these pathways. Further studies are needed to elucidate the precise molecular interactions.
Study 1: Cytotoxicity Assessment
A study conducted by researchers aimed to evaluate the cytotoxic effects of this compound on multiple cancer cell lines using the MTT assay. The results indicated that while some cell lines were resistant, others showed significant sensitivity to treatment with varying concentrations of the compound.
Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on the structure-activity relationship of similar compounds. This study highlighted how modifications in substituents influenced biological activity and suggested that optimizing these modifications could enhance potency against specific cancer types.
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Ring System: Benzo[b][1,4]oxazepin derivatives exhibit greater conformational flexibility than quinoline-based analogs (e.g., Compound 38), which may reduce off-target interactions .
- Stereochemistry : The (3R,5R,7R) configuration distinguishes the target compound from racemic mixtures of earlier analogs, enhancing enantiomeric purity and potency .
Pharmacological and Physicochemical Properties
While direct activity data for the target compound is unavailable, inferences are drawn from analogs:
- Enzyme Inhibition: Adamantane-carboxamide derivatives show nanomolar affinity for dopamine D3 receptors (e.g., Compound 7r in ) and kinase targets .
- Solubility : The target compound’s clogP (~5.2) predicts moderate aqueous solubility, superior to naphthalene-based analogs (e.g., clogP ~6.1 for Compound 40) .
- Metabolic Stability: Adamantane’s rigidity reduces CYP450-mediated oxidation, extending half-life compared to non-adamantane derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
